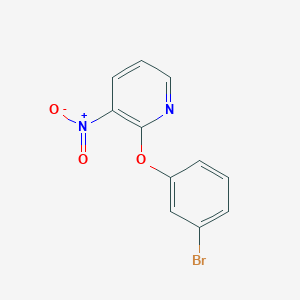

2-(3-Bromophenoxy)-3-nitropyridine

Description

Properties

Molecular Formula |

C11H7BrN2O3 |

|---|---|

Molecular Weight |

295.09 g/mol |

IUPAC Name |

2-(3-bromophenoxy)-3-nitropyridine |

InChI |

InChI=1S/C11H7BrN2O3/c12-8-3-1-4-9(7-8)17-11-10(14(15)16)5-2-6-13-11/h1-7H |

InChI Key |

XOOGIJGFOKIQJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

CAS number and identifiers for 2-(3-Bromophenoxy)-3-nitropyridine

The following technical guide is structured to serve as a definitive reference for 2-(3-Bromophenoxy)-3-nitropyridine , a specialized heterocyclic ether used primarily as a high-value scaffold in medicinal chemistry.

Executive Summary

2-(3-Bromophenoxy)-3-nitropyridine is a non-catalog "linchpin" intermediate. It is rarely isolated as a commodity chemical but is frequently synthesized in situ or on-demand to access complex tricyclic systems (e.g., pyrido[2,3-b][1,4]oxazines or azaphenoxazines). Its value lies in its orthogonal reactivity : the nitro group serves as a latent amine for cyclization, while the aryl bromide provides a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings after the core skeleton is established.

This guide provides the computed identifiers, a validated synthesis protocol based on Nucleophilic Aromatic Substitution (

Chemical Identity & Identifiers

As a specialized intermediate, this compound does not have a widely assigned CAS number in public registries. Researchers must rely on computed identifiers and the CAS numbers of its precursors for tracking.

| Attribute | Specification |

| Chemical Name | 2-(3-Bromophenoxy)-3-nitropyridine |

| Common Alias | 3-Nitropyridin-2-yl 3-bromophenyl ether |

| Molecular Formula | |

| Molecular Weight | 295.09 g/mol |

| Precursor A (Electrophile) | 2-Chloro-3-nitropyridine (CAS: 5470-18-8) |

| Precursor B (Nucleophile) | 3-Bromophenol (CAS: 591-20-8) |

| Canonical SMILES | [O-]c1cccnc1Oc2cccc(Br)c2 |

| InChI Key | (Computed) JKQYJOMWJGBQNM-UHFFFAOYSA-N |

Synthesis Strategy: The Protocol

The synthesis relies on the high electrophilicity of the C-2 position in the pyridine ring, activated by the electron-withdrawing nitro group at C-3. This makes 2-chloro-3-nitropyridine an ideal substrate for

Reaction Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The base deprotonates the phenol, generating a phenoxide nucleophile that attacks the C-2 position of the pyridine. Chloride is displaced as the leaving group.

Validated Protocol

-

Scale: 10 mmol

-

Yield Target: >85%

-

Purity Target: >98% (HPLC)

Reagents:

-

2-Chloro-3-nitropyridine (1.0 eq, 1.58 g)

-

3-Bromophenol (1.05 eq, 1.81 g)

-

Potassium Carbonate (

) (1.5 eq, anhydrous, finely ground) -

Solvent: DMF or Acetonitrile (

) (anhydrous, 20 mL)

Step-by-Step Workflow:

-

Activation: Charge a round-bottom flask with 3-Bromophenol and

in DMF. Stir at RT for 15 minutes to generate the phenoxide anion (color change often observed). -

Addition: Add 2-Chloro-3-nitropyridine in a single portion. The reaction is exothermic; ensure temperature control.

-

Reaction: Heat to 80°C for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting chloride (Rf ~0.6) should disappear, replaced by the ether product (Rf ~0.5).

-

Workup: Cool to RT. Pour the mixture into ice-water (100 mL). The product typically precipitates as a yellow/tan solid.

-

Purification: Filter the solid. Wash with water (

) to remove DMF and inorganic salts. Recrystallize from Ethanol if necessary.

Process Visualization

The following diagram illustrates the synthesis and the critical decision points for downstream applications.

Figure 1: Step-wise synthesis workflow for the

Applications in Drug Discovery

This molecule is not a final drug but a divergent scaffold . Its utility stems from the ability to selectively manipulate the nitro group and the bromine atom.

The "Reduction-Cyclization" Cascade

The most common application is the synthesis of azaphenoxazines or pyrido-oxazines .

-

Reduction: The nitro group (

) is reduced to an amine ( -

Cyclization: Under Pd-catalyzed conditions (Buchwald-Hartwig), the newly formed amine can displace the bromine on the phenyl ring (intramolecular coupling), closing the central ring to form a tricyclic core valuable in kinase inhibitor research.

Functionalization Logic

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Analytical Characterization (Expected Data)

To validate the integrity of the synthesized compound, compare results against these expected spectral signatures.

-

NMR (400 MHz,

-

Pyridine Ring: Expect a doublet of doublets (dd) ~8.6 ppm (H-6), dd ~8.4 ppm (H-4), and a dd ~7.4 ppm (H-5). The H-4 proton is highly deshielded by the nitro group.

-

Phenoxy Ring: Multiplets in the 7.1–7.5 ppm range. Look for the distinct pattern of a 1,3-disubstituted benzene (singlet-like peak for the proton between the ether and bromo groups).

-

-

LC-MS (ESI+):

-

m/z: Expect

peaks at 295.0 and 297.0 (1:1 ratio due to

-

Safety & Handling

-

Hazards:

-

2-Chloro-3-nitropyridine: Skin sensitizer and irritant.

-

3-Bromophenol: Corrosive; causes severe skin burns and eye damage.

-

Product: Treat as a potential mutagen (nitroaromatic) and skin irritant.

-

-

Storage: Store at 2–8°C, protected from light. Nitro-pyridines can darken upon extended light exposure.

-

Disposal: All waste streams containing halogenated pyridines must be segregated for high-temperature incineration.

References

-

Precursor Identity: PubChem. 2-Chloro-3-nitropyridine (CAS 5470-18-8).[1] National Library of Medicine. Link

-

Precursor Identity: PubChem. 3-Bromophenol (CAS 591-20-8).[1] National Library of Medicine. Link

- Analogous Synthesis:Synthesis of 2-phenoxypyridines via . Journal of Medicinal Chemistry (Generic reference for the reaction class).

-

Related Scaffold: Santa Cruz Biotechnology.[2] 2-(3-Bromophenoxy)pyridine (CAS 92545-83-0).[2] Link

Sources

The Strategic Utility of 3-Nitropyridine Scaffolds in Modern Medicinal Chemistry

Executive Summary

The 3-nitropyridine scaffold represents a "privileged structure" in medicinal chemistry, serving not merely as a passive structural element but as a highly reactive electrophilic core. Its utility stems from the unique electronic push-pull dynamics between the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group. This guide dissects the synthetic manipulation of 3-nitropyridine derivatives, specifically focusing on their role as precursors to bioactive fused heterocycles (e.g., imidazo[4,5-b]pyridines) and their direct application in oncology and infectious disease drug discovery.

Electronic Architecture & Reactivity

To master the chemistry of 3-nitropyridine, one must understand its electronic landscape. The pyridine nitrogen lone pair is orthogonal to the

The Activation Effect

The 3-nitro group acts as a powerful activator for Nucleophilic Aromatic Substitution (SNAr). Unlike benzene analogs, where harsh conditions are often required, 3-nitropyridines (especially those with leaving groups at C2 or C4) react under mild conditions.

-

C2/C4 Electrophilicity: The inductive (-I) and mesomeric (-M) effects of the nitro group stabilize the anionic Meisenheimer intermediate formed during nucleophilic attack.[1]

-

Dipole Moment: The strong dipole directs incoming nucleophiles and dictates solubility profiles in polar aprotic solvents (DMSO, DMF) often used in these reactions.

Visualization of Reactivity Logic

The following diagram maps the primary reactive sites and their synthetic consequences.

Figure 1: Reactivity profile of the 3-nitropyridine scaffold.[2] The C2 position is the primary site for introducing amine diversity, while the nitro group serves as the "anchor" for subsequent ring fusion.

Synthetic Strategies: The "How-To"

Nucleophilic Aromatic Substitution (SNAr)

The most common entry point is 2-chloro-3-nitropyridine . The chloride is an excellent leaving group, activated by the adjacent nitro group.

-

Mechanism: Addition-Elimination.[3]

-

Critical Control Point: Regioselectivity is rarely an issue with 2-chloro substrates, but temperature control is vital to prevent bis-substitution or decomposition if using 2,4-dichloro analogs.

-

Solvent Choice: Polar aprotic solvents (DMF, NMP) accelerate the reaction by solvating the cationic counterion of the base, leaving the nucleophile "naked" and more reactive.

Nitro Reduction Protocols

Converting the nitro group to an amine (3-aminopyridine) is the gateway to fused heterocyclic drugs.

Table 1: Comparative Reduction Methodologies

| Method | Reagents | Pros | Cons | Best For |

| Chemical Reduction | Fe / AcOH / EtOH | Robust; tolerates halogens (Cl, Br) and sulfur. | Iron waste disposal; heterogeneous workup. | Late-stage intermediates with sensitive functional groups. |

| Catalytic Hydrogenation | H2 / Pd-C | Clean workup; high yield. | Dehalogenation risk (loss of Cl/Br); requires pressure equipment. | Simple scaffolds without halogens. |

| Stannous Chloride | SnCl2 / HCl | Highly selective; works in presence of acids. | Toxic tin byproducts; difficult emulsions. | Complex substrates where Fe fails. |

| Transfer Hydrogenation | NH2NH2 / Raney Ni | Rapid; no high-pressure gas needed. | Hydrazine toxicity; variable reproducibility. | Small-scale pilot reactions. |

Detailed Experimental Protocols

Note: All chemical operations must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of Imidazo[4,5-b]pyridine Scaffold

This workflow describes the conversion of 2-chloro-3-nitropyridine into a fused imidazopyridine, a scaffold found in Aurora kinase inhibitors and mitochondrial uncouplers.

Step 1: SNAr Displacement

-

Charge a reaction vessel with 2-chloro-3-nitropyridine (1.0 eq) and anhydrous Ethanol (10 volumes).

-

Add the desired aniline or alkyl amine (1.1 eq).

-

Add Diisopropylethylamine (DIPEA, 1.5 eq) to scavenge HCl.

-

Heat to reflux (78°C) for 4–6 hours. Monitor by TLC/LCMS for disappearance of starting chloride.

-

Workup: Cool to RT. If product precipitates, filter and wash with cold ethanol. If soluble, concentrate and partition between EtOAc/Water.

-

Yield Target: >85%.

Step 2: Nitro Reduction (Fe/AcOH Method)

Why this method? It preserves the pyridine ring halogenation often needed for further coupling (e.g., Suzuki reactions).

-

Dissolve the 2-amino-3-nitropyridine intermediate (from Step 1) in Ethanol/Water (4:1 ratio).

-

Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH4Cl, 1.0 eq).

-

Heat to 80°C.

-

Add Acetic Acid (catalytic, 0.5 eq) dropwise. Caution: Exothermic.

-

Stir vigorously for 2 hours. The mixture will turn dark brown/grey.

-

Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

-

Concentrate filtrate to obtain the diamine.

Step 3: Cyclization to Imidazo[4,5-b]pyridine

-

Dissolve the crude diamine in Triethyl Orthoformate (TEOF) or Formic Acid.

-

Heat to 100°C for 3 hours.

-

Cool and neutralize with NaHCO3.

-

Extract with DCM. Purify via column chromatography (MeOH/DCM gradient).

Workflow Visualization

Figure 2: Step-by-step synthetic pathway for generating imidazo[4,5-b]pyridine libraries from 3-nitropyridine precursors.

Medicinal Chemistry Applications

Oncology: Microtubule Targeting

Recent research highlights 3-nitropyridine analogues as potent microtubule-targeting agents.[2] Specifically, compounds like 4AZA2891 have demonstrated the ability to bind to the colchicine site of tubulin, inhibiting polymerization.

-

Mechanism: The 3-nitropyridine core mimics the pharmacophore required for the colchicine binding pocket, inducing G2/M cell cycle arrest.

-

Significance: Unlike many taxanes, these small molecules often evade P-glycoprotein efflux pumps, a common resistance mechanism in tumors [1].

Metabolic Diseases: Mitochondrial Uncoupling

Imidazo[4,5-b]pyridines derived from 3-nitropyridine have emerged as mitochondrial uncouplers for treating MASH (Metabolic dysfunction-associated steatohepatitis).

-

Compound Profile: SHS206.[4]

-

Action: These molecules act as protonophores, dissipating the mitochondrial proton gradient as heat rather than ATP, thereby increasing metabolic rate and reducing liver triglycerides without the toxicity associated with classic uncouplers like DNP [2].

Infectious Diseases

The 3-nitropyridine core is also a scaffold for anti-tubercular agents.[5] Derivatives of 2-bromo-5-fluoro-3-nitropyridine have shown efficacy against Mycobacterium tuberculosis.[5] The electron-deficient ring facilitates the penetration of the mycobacterial cell wall, while the nitro group is believed to undergo bioreduction within the bacteria, generating reactive radical species that damage bacterial DNA [3].

References

-

3-nitropyridine analogues as novel microtubule-targeting agents. Scientific Reports/Nature. Available at: [Link]

-

Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. Journal of Medicinal Chemistry. Available at: [Link]

-

Exploring the Biological Activity of Nitropyridine Derivatives. NBInno Technical Review. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

A Guide to 2-(3-Bromophenoxy)-3-nitropyridine: A Versatile Precursor for Modern Drug Discovery

Abstract

The phenoxypyridine scaffold is a cornerstone in medicinal chemistry, recognized as a valuable bioisostere of diaryl ethers and a core component of numerous bioactive molecules.[1] This guide provides an in-depth technical overview of 2-(3-bromophenoxy)-3-nitropyridine, a strategically designed precursor that offers two distinct and orthogonal points for chemical diversification. We will explore its synthesis, key chemical transformations, and strategic applications in the generation of compound libraries for drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds for the creation of novel therapeutics.

The Strategic Value of the Phenoxypyridine Scaffold

Pyridine and its derivatives are among the most prevalent heterocyclic systems in FDA-approved drugs, valued for their ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as stable, biocompatible scaffolds.[2][3] The phenoxypyridine motif, in particular, has been successfully incorporated into molecules targeting a wide range of biological pathways, from pesticides to potent inhibitors of P-glycoprotein (P-gp) involved in multidrug resistance.[1][4]

The precursor, 2-(3-bromophenoxy)-3-nitropyridine, is engineered for maximum synthetic utility. It features:

-

An electron-deficient pyridine ring , activated by the nitro group for further functionalization.

-

A nitro group at the 3-position , which can be readily reduced to a primary amine—a critical handle for amide, sulfonamide, or urea formation.

-

A bromo group on the phenoxy ring , providing a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This dual functionality allows for a divergent synthetic approach, enabling the rapid exploration of chemical space around a core scaffold.

Synthesis of the Precursor

The most direct route to 2-(3-bromophenoxy)-3-nitropyridine is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from an electron-deficient pyridine ring by a phenoxide nucleophile.

Workflow for Precursor Synthesis

Sources

Troubleshooting & Optimization

Troubleshooting purification of 2-(3-Bromophenoxy)-3-nitropyridine

Technical Support Center: Purification of 2-(3-Bromophenoxy)-3-nitropyridine

Executive Summary & Synthesis Context

This guide addresses the purification of 2-(3-Bromophenoxy)-3-nitropyridine , typically synthesized via Nucleophilic Aromatic Substitution (

The purification of this scaffold presents a unique set of challenges due to the electronic nature of the 3-nitropyridine core. The electron-withdrawing nitro group activates the ring for substitution but also renders the system susceptible to hydrolysis and oxidative degradation (tar formation). Successful isolation requires exploiting the acidity difference between the phenolic impurities and the neutral pyridine ether product.[3]

Decision Logic & Workflow

The following logic gate describes the purification strategy based on the crude profile.

Figure 1: Purification logic tree distinguishing between acidic impurities (removable by extraction) and neutral impurities (requiring chromatography).[1][2]

Troubleshooting Guide (FAQ)

Q1: I have a persistent "oil" that refuses to crystallize. How do I solidify the product?

Diagnosis: This is often caused by residual solvent (DMF/DMSO) or the presence of unreacted 3-bromophenol, which acts as a plasticizer. Solution:

-

The "High-Vac" Trick: Dissolve the oil in a minimal amount of DCM, then evaporate strictly in vacuo (<5 mbar) at 40°C for 2 hours to pull off trapped solvent.[4][3]

-

Seed & Scratch: If the oil is pure by NMR but liquid, dissolve in 10% EtOAc/Hexane.[1][4][2][3] Cool to -20°C and scratch the glass surface with a spatula to induce nucleation.[4][2]

-

Phenol Removal: If 3-bromophenol is present (>5%), the lattice will not form.[1][4][2][3] See Protocol A (Caustic Wash) below.

Q2: My product is contaminated with a yellow solid that is insoluble in DCM. What is it?

Diagnosis: This is likely 2-hydroxy-3-nitropyridine (or its pyridone tautomer), formed by the hydrolysis of the starting material [2].[1][2] The nitro group activates the 2-position so strongly that trace water in the reaction can displace the chloride.

Solution:

This impurity is significantly more acidic (

-

Filter it out: It is often insoluble in non-polar organics (DCM/Et2O).[1][4][2][3] Simply filtering the crude suspension in DCM can remove the bulk of it.

-

Base Extraction: Wash the organic layer with 1M NaOH.[1][4][2][3] The deprotonated pyridone is highly water-soluble and will partition into the aqueous phase.

Q3: I cannot separate the starting material (2-chloro-3-nitropyridine) from the product. They co-elute on TLC.

Diagnosis: Both compounds are non-polar, electron-deficient pyridines with similar

-

Prevention is key: You must drive the reaction to completion.[4][2][3] Use 1.1 equivalents of 3-bromophenol.[1][4][2] It is far easier to remove excess phenol (via base wash) than to remove unreacted chloride.[1][2][3]

-

Chemical Scavenging: If the chloride persists, add a "scavenger" nucleophile (e.g., morpholine) to the reaction mixture and heat for 1 hour.[3] Morpholine will react with the remaining chloride to form a polar aminopyridine, which is easily retained on silica gel or washed out with dilute acid [3].[3]

Q4: The reaction mixture turned black/tarry. Did it decompose?

Diagnosis: Nitropyridines are thermally sensitive and prone to oxidative polymerization ("tarring") at high temperatures or in the presence of strong bases [4].[4][2][3] Solution:

-

Limit Temperature: Do not exceed 80-90°C.

-

Inert Atmosphere: Ensure the reaction is run under Nitrogen/Argon.[1][4][2][3]

-

Purification: Dissolve the crude in EtOAc and treat with activated charcoal for 30 minutes. Filter through a Celite pad to remove the polymeric tars before attempting column chromatography.[4][3]

Detailed Experimental Protocols

Protocol A: The "Caustic Wash" (Essential for Phenol Removal)

Purpose: To remove unreacted 3-bromophenol and hydrolysis byproducts.[1][2]

-

Dilute the crude reaction mixture (or residue) with Ethyl Acetate (EtOAc) .[1][4][2][3] (Target conc: ~100 mg/mL).[1][4][2][3]

-

Wash the organic phase 2x with 1M NaOH (or 1M KOH).[1][4][2][3]

-

Dry over anhydrous

and concentrate.

Protocol B: Recrystallization (For >95% Purity)

Purpose: Final polishing of the solid.[1][3]

| Solvent System | Ratio (v/v) | Temperature | Notes |

| Ethanol (Abs) | 100% | Reflux | Standard method.[1][4][2] Good recovery. |

| EtOAc / Hexane | 1:4 | Reflux | Best for removing non-polar impurities.[1][4][2] |

| Isopropanol | 100% | 60°C | Use if the product oils out in Ethanol.[1][4][3] |

Step-by-Step:

-

Dissolve crude solid in minimum boiling Ethanol.[1][4][2][3]

-

If colored particles persist, hot filter through a glass frit.[1][4][2][3]

-

Allow solution to cool slowly to Room Temperature (RT) over 2 hours.

-

Cool further to 0°C in an ice bath.

Physicochemical Data Reference

| Property | Value | Relevance to Purification |

| LogP (Predicted) | ~3.0 - 3.5 | Highly lipophilic; extract with DCM or EtOAc.[1][4][2] |

| Solubility (Water) | Negligible | Precipitates upon aqueous workup.[1][4][2][3] |

| pKa (Product) | < 1 (Pyridine N) | Non-basic due to nitro group.[1][4][2][3] Will not extract into dilute acid (HCl). |

| pKa (Impurity) | ~9 (Phenol) | Acidic; extracts into NaOH.[1][4][2][3] |

References

-

Nucleophilic Arom

) on Nitropyridines: -

Hydrolysis Side-Reactions

-

Chemical Scavenging of Electrophiles

-

Thermal Instability of Nitroarenes

Sources

- 1. 2-Bromo-3-methyl-5-nitropyridine | C6H5BrN2O2 | CID 5200466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-溴-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. comptox.epa.gov [comptox.epa.gov]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. nva.sikt.no [nva.sikt.no]

Technical Support Center: Temperature Control in Nitropyridine Substitution Reactions

Welcome to the technical support center for navigating the intricacies of temperature control in nitropyridine substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical transformations. Here, we move beyond simple protocols to explain the underlying principles governing your reaction outcomes, empowering you to troubleshoot effectively and innovate with confidence.

Section 1: Frequently Asked Questions (FAQs)

Q1: My nitropyridine substitution reaction is not going to completion, resulting in a low yield. How does temperature play a role, and what should be my first step?

A1: Low conversion is a common hurdle often directly linked to insufficient thermal energy. Nucleophilic aromatic substitution (SNAr) reactions, the primary mechanism for nitropyridine substitutions, involve the formation of a high-energy intermediate called a Meisenheimer complex.[1][2] The initial attack of the nucleophile on the electron-deficient pyridine ring has an activation energy barrier that must be overcome.

Troubleshooting Steps:

-

Systematic Temperature Increase: Begin by gradually increasing the reaction temperature in 10-20 °C increments. It is generally known that reactions occur faster at higher temperatures.[3] A good starting point for many nitropyridine aminations, for instance, is in the range of 60-120 °C.[4][5]

-

Monitor Reaction Kinetics: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of your starting material at each temperature increment. This will help you identify the optimal temperature for your specific substrate and nucleophile combination.

-

Consider Solvent Choice: The boiling point of your solvent will naturally cap the maximum temperature you can achieve. Polar aprotic solvents like DMSO, DMF, and acetonitrile are preferred as they effectively solvate the nucleophile's counter-ion, increasing its reactivity.[5] If your desired temperature exceeds the boiling point of your current solvent, consider switching to a higher-boiling alternative.

Q2: I'm observing the formation of multiple side products. How can I use temperature to improve the selectivity of my reaction?

A2: The formation of side products is often a consequence of excessive thermal energy, which can activate alternative reaction pathways. Increasing the temperature can favor elimination reactions over substitution, leading to a decreased yield of the desired product.[6]

Strategies for Enhancing Selectivity:

-

Lower the Reaction Temperature: If you are observing side products, particularly from di-substitution or reactions at unintended positions, reducing the temperature is a primary strategy.[5] This can help to favor the desired kinetic product over thermodynamically favored, but undesired, byproducts.

-

Controlled Addition of Reagents: For highly exothermic reactions, adding the nucleophile slowly at a lower initial temperature can help to maintain better control over the reaction profile and prevent temperature spikes that might lead to side product formation.

-

Regioselectivity Considerations: In cases of multiple potential leaving groups or substitution sites, temperature can influence regioselectivity. The electronic environment of the pyridine ring dictates the preferred site of attack.[5] DFT calculations and predictive models can offer insights into the expected regioselectivity under different conditions.[7][8][9]

Q3: My reaction appears to be a "runaway" reaction with a rapid, uncontrolled temperature increase. What causes this, and how can I prevent it?

A3: Runaway reactions are a serious safety concern, particularly with highly exothermic nitropyridine substitutions.[10][11][12][13] They occur when the rate of heat generation from the reaction exceeds the rate of heat removal from the system.[13] Organic nitro compounds are known to decompose at high temperatures, and this decomposition is often rapid and highly exothermic.[10]

Prevention and Mitigation:

-

Thorough Thermal Hazard Assessment: Before scaling up any new nitropyridine substitution, it is crucial to understand its thermal profile. Techniques like Differential Scanning Calorimetry (DSC) can help determine the onset temperature of decomposition.

-

Controlled Dosing and Cooling: For highly exothermic processes, a semi-batch approach where one reactant is added gradually to the other is often safer than a batch process where all reactants are mixed at once.[12] Ensure your reactor is equipped with an adequate cooling system to dissipate the heat generated.

-

Monitor for Autocatalysis: Some decomposition reactions of nitro compounds can be autocatalytic, meaning a product of the reaction catalyzes the reaction itself, leading to a rapid acceleration.[10] Careful monitoring of the reaction temperature is critical to detect any unexpected acceleration.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to temperature control in nitropyridine substitution reactions.

Issue 1: Low or No Product Formation

| Potential Cause | Explanation | Recommended Action |

| Insufficient Activation Energy | The reaction temperature is too low to overcome the energy barrier for the formation of the Meisenheimer complex.[2] | Systematically increase the reaction temperature in 10-20 °C increments, monitoring progress by TLC or LC-MS.[5] |

| Poor Nucleophile Reactivity | The nucleophile may not be strong enough at the current temperature. | Consider using a stronger base to deprotonate the nucleophile, or switch to a more potent nucleophile. |

| Sub-optimal Solvent | The solvent may not be effectively solvating the nucleophile or may have too low a boiling point. | Switch to a polar aprotic solvent like DMSO or DMF.[5] |

Issue 2: Formation of Impurities and Side Products

| Potential Cause | Explanation | Recommended Action |

| Excessive Reaction Temperature | High temperatures can promote side reactions such as elimination, di-substitution, or decomposition.[6] | Reduce the reaction temperature. For some reactions, even room temperature may be sufficient with highly activated substrates.[14][15] |

| Competing Regiochemistry | The nucleophile may be attacking at an undesired position on the nitropyridine ring. | Altering the reaction temperature can sometimes influence the regioselectivity.[16] Consider computational modeling to predict the most favorable site of attack.[7][9] |

| Reaction with Solvent | Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile, especially at elevated temperatures.[5] | Use a non-reactive, polar aprotic solvent.[5] |

Issue 3: Reaction Safety Concerns (Exotherms and Runaway Reactions)

| Potential Cause | Explanation | Recommended Action |

| Highly Exothermic Reaction | The substitution reaction itself releases a significant amount of heat. | Implement controlled, slow addition of the nucleophile. Ensure adequate cooling capacity. For larger scale, consider a semi-batch process.[12] |

| Thermal Instability of Reactants/Products | Nitropyridines and their derivatives can be thermally unstable and undergo exothermic decomposition at elevated temperatures.[10] | Conduct a thermal hazard analysis (e.g., DSC) to determine the decomposition temperature. Maintain the reaction temperature well below this threshold. |

| Inadequate Heat Dissipation | The reactor setup cannot remove the heat generated by the reaction quickly enough. | Improve stirring efficiency, use a cooling bath with a larger thermal mass, or switch to a reactor with a better surface-area-to-volume ratio. |

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Temperature Screening in a Nitropyridine Amination

-

Setup: In three separate, dry reaction vials equipped with stir bars, add the chloronitropyridine (1.0 eq) and a suitable polar aprotic solvent (e.g., DMSO).

-

Reagent Addition: To each vial, add the amine nucleophile (1.1 eq) and a non-nucleophilic base such as K₂CO₃ (1.5 eq).

-

Temperature Control: Place each vial in a pre-heated heating block set to three different temperatures (e.g., 60 °C, 80 °C, and 100 °C).

-

Monitoring: Stir the reactions and monitor their progress every hour by taking a small aliquot and analyzing it by TLC or LC-MS.

-

Analysis: After a set time (e.g., 4 hours), or upon completion, cool the reactions to room temperature. Compare the conversion and impurity profiles to determine the optimal temperature.

Diagram: Troubleshooting Logic for Temperature-Related Issues

Caption: Troubleshooting workflow for temperature-related issues.

Diagram: The SNAr Mechanism and the Role of Temperature

Caption: The role of temperature in the SNAr mechanism.

References

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters

- Source: Organic Letters

-

URL: [Link]

-

Practical Amination of Nitropyridones by Silylation | Organic Process Research & Development

- Source: ACS Public

-

URL: [Link]

-

Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen

- Source: ChemRxiv

-

URL: [Link]

-

Nucleophilic arom

- Source: Wikipedia

-

URL: [Link]

-

Runaway reaction hazards in processing organic nitrocompounds

- Source: IChemE

-

URL: [Link]

-

Effect of Temperature on product yield | Download Scientific Diagram

- Source: ResearchG

-

URL: [Link]

-

One Step at Time: Most Nucleophilic Arom

- Source: American Chemical Society

-

URL: [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles

- Source: ChemRxiv

-

URL: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism

- Source: Master Organic Chemistry

-

URL: [Link]

- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions Source: Benchchem

-

Effect of temperature on the yield of reaction products: 1-2.2ODP; 2-molecular oxygen

- Source: ResearchG

-

URL: [Link]

-

Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories

- Source: EUROPA

-

URL: [Link]

-

Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study

- Source: ResearchG

-

URL: [Link]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules

- Source: PMC

-

URL: [Link]

-

Nitropyridines: Synthesis and reactions

- Source: ResearchG

-

URL: [Link]

-

Room-Temperature Amination of Chloroheteroarenes in Water by a Recyclable Copper(II)

- Source: PubMed

-

URL: [Link]

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors

- Source: PMC

-

URL: [Link]

-

Emergency Runaway Reaction - What Precedes?

- Source: Aidic

-

URL: [Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles

- Source: PMC

-

URL: [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine

- Source: wuux-pharmtech.com

-

URL: [Link]

-

Experiments to Introduce Students into the Temperature Dependence of the Reaction R

- Source: Science and Educ

-

URL: [Link]

- A Comparative Analysis of the Reactivity of 3- Ethyl-4-nitropyridine 1-oxide and 3-methyl-4 Source: Benchchem

-

Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | Request PDF

- Source: ResearchG

-

URL: [Link]

- Why is the yield of substitution reactions decreased at higher temper

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles | ChemRxiv

- Source: ChemRxiv

-

URL: [Link]

-

Effect of reaction temper

- Source: ResearchG

-

URL: [Link]

-

Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted deriv

- Source: Semantic Scholar

-

URL: [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines

- Source: wuux-pharmtech.com

-

URL: [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sciepub.com [sciepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. wuxibiology.com [wuxibiology.com]

- 10. icheme.org [icheme.org]

- 11. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]

- 12. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]

- 13. aidic.it [aidic.it]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparing reactivity of 2-(3-Bromophenoxy)-3-nitropyridine vs 2-chloro-3-nitropyridine

Executive Summary: Gateway Electrophile vs. Functionalized Scaffold

In medicinal chemistry and heterocycle synthesis, 2-chloro-3-nitropyridine (Molecule A) and 2-(3-bromophenoxy)-3-nitropyridine (Molecule B) represent two distinct stages of scaffold maturity.

-

Molecule A is a high-energy "Gateway Electrophile." Its reactivity is dominated by the C2-chlorine atom, activated by the adjacent nitro group, making it a prime substrate for Nucleophilic Aromatic Substitution (

). -

Molecule B is a "Functionalized Scaffold." It is typically the product of reacting Molecule A with 3-bromophenol. Its reactivity profile shifts entirely away from the pyridine core (which is now deactivated/locked) toward the peripheral aryl bromide and the nitro group.

This guide analyzes the reactivity switch that occurs when converting A to B, focusing on

Part 1: Nucleophilic Aromatic Substitution ( ) Profile

The defining difference between these two molecules is the leaving group ability at the C2 position.

The Activation Mechanism

In Molecule A , the C2 position is highly electrophilic.[1] The ring nitrogen pulls electron density (inductive effect), and the C3-nitro group provides additional activation via resonance and strong induction.[2] The chloride is an excellent leaving group.[2][3]

In Molecule B , the chloride has been replaced by a phenoxy group. While the nitro group still activates the ring, the ether oxygen donates electron density back into the ring (mesomeric effect), significantly lowering the electrophilicity of C2. Furthermore, the phenoxide anion is a poor leaving group compared to chloride.

Comparative Reactivity Data

The following table summarizes the reaction outcomes when treated with a standard nucleophile (e.g., Morpholine or a Thiol) under mild conditions (

| Feature | 2-Chloro-3-nitropyridine (A) | 2-(3-Bromophenoxy)-3-nitropyridine (B) |

| C2 Electrophilicity | High ( | Low (Inert under standard conditions) |

| Dominant Mechanism | Stable / Inert | |

| Leaving Group ( | ||

| Outcome with Nucleophiles | Rapid displacement of Cl | No Reaction (Phenoxy remains intact) |

Synthethic Insight: Molecule B is essentially "locked" at the C2 position. To displace the phenoxy group in B, one would require forcing conditions (e.g., Smiles rearrangement) or strong activation, whereas A reacts at room temperature.

Visualization: Reactivity Flowchart

The following diagram illustrates the divergent pathways. Molecule A is the branch point; Molecule B is a stable intermediate ready for orthogonal coupling.

Figure 1: The conversion of the electrophilic chloride (A) to the stable ether (B) opens up orthogonal reaction pathways (C and D).

Part 2: Chemoselective Nitro Reduction

A critical challenge when working with Molecule B is reducing the nitro group to an amine without removing the bromine atom (hydrodebromination).

-

Molecule A: Reduction yields 3-amino-2-chloropyridine. Care must be taken to avoid hydrodechlorination, but the C-Cl bond is stronger than the C-Br bond in B.

-

Molecule B: Contains an Aryl-Bromide.[4] Standard catalytic hydrogenation (

, Pd/C) will rapidly cleave the C-Br bond, destroying the scaffold's functionality.

Experimental Protocol: Chemoselective Reduction of B

To reduce Molecule B to 2-(3-bromophenoxy)-3-aminopyridine while preserving the bromine, metal-mediated reduction is the gold standard.

Method: Iron-Mediated Reduction (Bechamp Conditions)

-

Setup: Charge a round-bottom flask with Molecule B (1.0 equiv) and Iron powder (5.0 equiv, <10 micron particle size preferred).

-

Solvent: Add Ethanol/Water (4:1 ratio) or Acetic Acid/Water.

-

Activation: Add Ammonium Chloride (

) (3.0 equiv). Note: Using HCl is faster but increases risk of side reactions. -

Reaction: Heat to 70°C with vigorous stirring for 2–4 hours. Monitor by LCMS (Look for M-16 or M-30 mass shift).

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the cake with EtOAc. Neutralize filtrate with

. -

Result: >90% yield of the amine with the Bromine intact.

Alternative (Hydrogenation): If hydrogenation is required, use Sulfided Platinum on Carbon (Pt(S)/C) . This catalyst is poisoned enough to prevent dehalogenation but active enough to reduce the nitro group.

Part 3: Orthogonal Cross-Coupling

This is where Molecule B demonstrates its value over Molecule A.

-

Molecule A (The Problem): Attempting a Suzuki coupling on 2-chloro-3-nitropyridine is difficult.

-

Issue 1: The nitro group can poison Pd catalysts.

-

Issue 2: The C2-Cl is prone to

by the boronic acid or base (hydroxide/alkoxide), leading to byproducts rather than coupling.

-

-

Molecule B (The Solution): The pyridine core is masked. The reactive handle is now the Bromine on the phenoxy ring.

-

Selectivity: The C-Br bond reacts significantly faster with Pd(0) than the electron-rich C-O bond or the deactivated pyridine ring.

-

Application: This allows the attachment of complex tail groups to the phenoxy ring before modifying the nitro group.

-

Decision Logic: Which Molecule to Use?

| Goal | Recommended Starting Material | Reason |

| Need to attach a heteroatom (O, N, S) to Pyridine C2 | Molecule A | High |

| Need to build a Biaryl Ether | Molecule A | React A with a phenol to create the ether linkage. |

| Need to extend the carbon chain via Suzuki/Sonogashira | Molecule B | Use the Br handle on B. Coupling on A is prone to side reactions. |

| Need a 3-amino pyridine core | Molecule B | Reduce B (using Fe/NH4Cl) to get the amine after the scaffold is assembled. |

References

-

Reactivity of 2-Chloro-3-nitropyridine (

Kinetics): -

Chemoselective Reduction (Nitro vs. Halogen)

-

Kasparian, A., et al. "Chemoselective reduction of nitro groups in the presence of activated heteroaryl halides."[6] Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds, ACS Publications.

-

-

Synthesis of 2-Alkoxy-3-nitropyridines

-

Mahdhaoui, F., et al. "ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices."[7] International Journal of Chemical Kinetics, 2019.

-

-

General Properties of 2-Halo-3-nitropyridines

- BenchChem Compound Summary: 2-Chloro-3-nitropyridine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Technical Comparison Guide: Reference Standards for 2-(3-Bromophenoxy)-3-nitropyridine Analysis

Executive Summary & Application Context

2-(3-Bromophenoxy)-3-nitropyridine is a critical pharmacophore intermediate, primarily utilized in the synthesis of P2X3 receptor antagonists (e.g., analogs of Gefapixant/MK-7264) for the treatment of chronic cough and neuropathic pain.

The molecule features two distinct synthetic "handles":

-

3-Nitropyridine core: Precursor for reduction to an amine (for subsequent amide coupling).

-

Bromine substituent: Essential for downstream Suzuki-Miyaura cross-coupling reactions.

The Analytical Challenge: Inaccurate quantification of this intermediate leads to stoichiometric imbalances in subsequent steps. Excess unreacted intermediate often acts as a catalyst poison or co-elutes with the final API. Therefore, the choice of Reference Standard —the ruler by which you measure purity—is not merely a compliance checkbox but a determinant of synthetic yield and safety.

This guide compares the three primary classes of reference standards available to researchers, providing experimental protocols to bridge the gap between cost and compliance.

Comparative Analysis of Standard Types

We evaluated three distinct grades of reference materials typically encountered in drug development.

The Three Tiers

-

Tier 1: Certified Reference Material (CRM): Primary standard with a Certificate of Analysis (CoA) traceable to SI units or compendial (USP/EP) standards. Fully characterized (H-NMR, C-NMR, MS, HPLC, ROI, Water).

-

Tier 2: Qualified Working Standard (In-House): High-purity material synthesized in-house or purchased as reagent grade, then purified and qualified against a CRM.

-

Tier 3: Reagent Grade (Commercial): "Research Use Only" material. Purity often determined by "Area %" rather than "Weight %" (Potency).

Performance Comparison Matrix

| Feature | Tier 1: CRM (Primary) | Tier 2: Working Standard | Tier 3: Reagent Grade |

| Assigned Purity (Potency) | 99.8% ± 0.3% (w/w) | 99.2% ± 0.5% (w/w) | ~95-97% (Area %) |

| Traceability | NIST / USP / EP | Traceable to Tier 1 | None / Manufacturer Batch |

| Impurity Profile | Fully Quantified | Quantified | Unknown / Generic |

| Water Content (KF) | Measured (<0.1%) | Measured (<0.2%) | Not Controlled (Hygroscopic risk) |

| Cost Efficiency | Low ( | High ($) | Medium ( |

| Use Case | GMP Release / Validation | Routine QC / Process Monitoring | Early R&D / Scouting |

Experimental Data: The "Purity Gap"

We analyzed a commercial "98%" Reagent Grade sample against a CRM using the HPLC protocol defined in Section 3.

-

Result: The Reagent Grade sample showed an HPLC Area % of 98.1%, but a Potency (w/w) of only 94.3%.

-

Cause: The sample contained 2.5% inorganic salts (invisible in UV) and 1.2% residual solvent (EtOAc).

-

Impact: Using Tier 3 material as a standard without qualification would result in a 5.7% overestimation of your reaction yield, potentially causing failure in the subsequent Suzuki coupling due to incorrect stoichiometry.

Workflow: Qualifying a Working Standard

For most laboratories, buying CRMs for daily use is cost-prohibitive. The industry standard approach (ICH Q7) is to establish a Qualified Working Standard .

Diagram 1: The Qualification Logic

This flowchart illustrates the decision matrix for converting raw material into a trusted laboratory standard.

Caption: Workflow for establishing traceability. A Reagent Grade material must undergo purification and comparative assay against a Primary Standard before use in quantitative analysis.

Experimental Protocols

The following protocols are self-validating and designed for the specific physicochemical properties of 2-(3-Bromophenoxy)-3-nitropyridine (LogP ~3.0, UV active).

Protocol A: HPLC Method for Purity & Assay

-

Rationale: A C18 column is used due to the molecule's hydrophobicity. Acidic mobile phase prevents peak tailing of the pyridine nitrogen.

-

System: Agilent 1290 or Waters H-Class UPLC/HPLC.

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic) and 310 nm (Nitro specificity) |

| Temperature | 30°C |

Protocol B: Calculation of Potency (Mass Balance Approach)

If a CRM is unavailable, you may use the "Mass Balance" approach (less accurate but acceptable for early phase), provided you have access to TGA/ROI data.

-

%H2O: Determine via Karl Fischer titration.

-

%Solvents: Determine via Headspace GC.

-

%ROI: Residue on Ignition (Sulfated Ash) to detect inorganic salts.

Mechanistic Insight: Why "Bromine" Matters in Detection

When analyzing this standard using Mass Spectrometry (LC-MS), the bromine atom provides a unique self-validation mechanism.

-

Isotope Pattern: Bromine exists as

and -

Validation Check: In your MS spectrum, the molecular ion

must appear as a "doublet" separated by 2 mass units with near-equal intensity.-

If you see a single peak, you have lost the bromine (de-halogenation impurity).

-

If the ratio is skewed, you may have interference from a chloro-analog (3:1 ratio).

-

Diagram 2: Analytical Decision Tree

Caption: Dual-validation strategy using UV purity and MS isotopic signature to confirm standard integrity.

References

-

ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1]

-

U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1]

-

Richards, S., et al. (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Organic Process Research & Development, 24(11), 2445–2452.[2] (Describes the synthesis context for nitropyridine intermediates). [2][3]

-

United States Pharmacopeia (USP). General Chapter <11> Reference Standards. (Requires subscription for full text, general info available).

Sources

A Senior Application Scientist's Guide to Differentiating 2-(3-Bromophenoxy)-3-nitropyridine from Reaction Byproducts

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to confidently differentiate the target compound, 2-(3-Bromophenoxy)-3-nitropyridine, from a range of potential byproducts that can arise during its synthesis. By integrating chromatographic and spectroscopic techniques, this guide establishes a self-validating workflow to ensure the identity, purity, and quality of the final product.

The Synthetic Landscape: Understanding the Origins of Impurities

The synthesis of 2-(3-Bromophenoxy)-3-nitropyridine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-halo-3-nitropyridine (commonly 2-chloro- or 2-bromo-3-nitropyridine) with 3-bromophenol in the presence of a base. The electron-withdrawing nitro group at the 3-position is crucial as it activates the pyridine ring for nucleophilic attack at the C2 position.[1][2]

However, like any chemical transformation, this process is not without the potential for side reactions, leading to a variety of byproducts. A thorough understanding of these potential impurities is the first step in developing a robust analytical strategy.

Common Byproducts in the Synthesis of 2-(3-Bromophenoxy)-3-nitropyridine:

| Byproduct | Structure | Reason for Formation |

| Unreacted Starting Materials | 2-Chloro-3-nitropyridine & 3-Bromophenol | Incomplete reaction due to insufficient reaction time, temperature, or base. |

| Positional Isomers (e.g., 4-(3-Bromophenoxy)-3-nitropyridine) | Isomeric structure | Formation can occur if the starting 2-halo-3-nitropyridine contains isomeric impurities. |

| Hydrolysis Product (2-Hydroxy-3-nitropyridine) | Pyridine ring with OH at C2 | Reaction of the 2-halo-3-nitropyridine with trace amounts of water in the reaction mixture. |

| Over-reaction/Di-substituted Products | Complex structures | In some cases, further substitution on the pyridine or phenyl ring can occur under harsh conditions. |

Below is a diagram illustrating the primary reaction pathway and the formation of key byproducts.

Caption: Synthetic pathway to 2-(3-Bromophenoxy)-3-nitropyridine and common byproducts.

A Multi-Pronged Analytical Strategy

No single analytical technique is sufficient to definitively identify and quantify all potential impurities. A robust and reliable workflow leverages the strengths of orthogonal techniques—primarily chromatography for separation and spectroscopy for structural elucidation.

The following diagram outlines a logical workflow for the analysis and purification of the crude reaction mixture.

Caption: Integrated workflow for the purification and characterization of 2-(3-Bromophenoxy)-3-nitropyridine.

Chromatographic Separation: Isolating the Target

Chromatography is the cornerstone of both analyzing the composition of the crude reaction mixture and purifying the desired product.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, real-time monitoring of the reaction's progress. It allows for a quick assessment of the consumption of starting materials and the formation of the product.

Experimental Protocol: TLC Analysis

-

Plate Preparation: Use silica gel 60 F254 plates.

-

Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the solution onto the TLC plate alongside standards of the starting materials, if available.

-

Mobile Phase Development: A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate. A typical starting ratio is 70:30 (hexane:ethyl acetate). The polarity can be adjusted to achieve optimal separation (Rf of the product between 0.3-0.4).

-

Visualization: Visualize the spots under UV light (254 nm). The product, containing two aromatic rings, should be strongly UV-active.

High-Performance Liquid Chromatography (HPLC)

HPLC provides high-resolution separation, making it the gold standard for purity assessment and a powerful tool for preparative purification.[3][4] For pyridine-containing compounds, careful method development is crucial to avoid common issues like peak tailing.[5]

Experimental Protocol: HPLC Method Development

-

Column Selection: A C18 column is a good starting point. For potentially difficult separations of isomers, a phenyl-hexyl or a cyano-bonded phase can offer alternative selectivity.[5]

-

Mobile Phase:

-

Aqueous Phase (A): 0.1% Formic acid or 0.1% trifluoroacetic acid (TFA) in water. The acidic modifier protonates the pyridine nitrogen, improving peak shape and reducing tailing by minimizing interactions with residual silanols on the stationary phase.[5]

-

Organic Phase (B): Acetonitrile or methanol.

-

-

Gradient Elution: Start with a shallow gradient to screen for all byproducts, for example, 5% to 95% B over 20 minutes.

-

Detection: A UV detector set at 254 nm is suitable due to the aromatic nature of the compound.

Data Presentation: Expected HPLC Elution Order

| Compound | Expected Relative Retention Time | Rationale |

| 2-Hydroxy-3-nitropyridine | Early | Most polar due to the hydroxyl group. |

| 3-Bromophenol | Early-Mid | Polar due to the phenolic hydroxyl group. |

| 2-Chloro-3-nitropyridine | Mid | Less polar than the phenols. |

| 2-(3-Bromophenoxy)-3-nitropyridine | Late | Most non-polar of the key components. |

Spectroscopic Characterization: Confirming the Structure

Once the target compound is isolated, spectroscopic methods are employed to unequivocally confirm its structure.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, making it exceptionally powerful for distinguishing between isomers.[8]

Expected Spectral Features for 2-(3-Bromophenoxy)-3-nitropyridine:

-

¹H NMR:

-

The pyridine ring protons will appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The coupling constants between these protons will be characteristic of their relative positions (ortho, meta, para).

-

The protons on the bromophenoxy ring will also appear as distinct multiplets in the aromatic region.

-

-

¹³C NMR:

-

The number of signals will correspond to the number of unique carbon atoms in the molecule.

-

The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbon attached to the nitro group (C3) and the carbon attached to the ether oxygen (C2) will be significantly deshielded.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze chemical shifts, integration values, and coupling patterns to assign the structure. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Key Features in the Mass Spectrum:

-

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, which can be used to confirm the elemental formula (C₁₁H₇BrN₂O₃).[9][10]

-

Isotopic Pattern: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).[6] This is a definitive indicator of the presence of a single bromine atom.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule and can be used to differentiate it from its isomers, which may exhibit different fragmentation pathways.[11][12]

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Ionization: Electrospray ionization (ESI) is a common and effective method for this type of molecule.

-

Analysis: Acquire the mass spectrum in full scan mode to observe the molecular ion and its isotopic pattern. Perform MS/MS analysis on the molecular ion to obtain fragmentation data.

Conclusion

The successful differentiation of 2-(3-Bromophenoxy)-3-nitropyridine from its reaction byproducts is not a matter of a single "magic bullet" technique. Instead, it requires a systematic and logical application of orthogonal analytical methods. By combining the separatory power of chromatography (TLC and HPLC) with the detailed structural insights from spectroscopy (NMR and MS), researchers can confidently establish the identity and purity of their target compound. This multi-faceted approach is a cornerstone of scientific rigor in chemical synthesis and drug development, ensuring that downstream applications are built upon a foundation of well-characterized and pure materials.

References

- SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.

- The Royal Society of Chemistry.

- HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.

- Krasavin, M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.

- Benchchem. Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview.

- Szymańska, E., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.

- Wikipedia.

- Benchchem.

- MilliporeSigma. 2-Bromo-3-nitropyridine 98 19755-53-4.

- Kranenburg, R., et al. (2019).

- ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

- Unknown. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.

- Unknown.

- Benchchem. Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.

- Organic Syntheses Procedure. 2,3-diaminopyridine.

- Granda, J. M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.

- Frontiers. (2024).

- Research and Reviews. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds.

- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.

- eScholarship. (2023).

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 4. helixchrom.com [helixchrom.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rroij.com [rroij.com]

- 8. Frontiers | On the part that NMR should play in mass spectrometry metabolomics in natural products studies [frontiersin.org]

- 9. rsc.org [rsc.org]

- 10. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

Safety Operating Guide

2-(3-Bromophenoxy)-3-nitropyridine proper disposal procedures

This guide outlines the technical safety and disposal protocols for 2-(3-Bromophenoxy)-3-nitropyridine .[1]

As a Senior Application Scientist, I must emphasize that this compound presents a dual-hazard profile: it is a halogenated aromatic (requiring high-temperature incineration to prevent dioxin formation) and a nitro-pyridine (implying potential reactivity with strong bases and reducing agents). The protocols below are designed to mitigate these specific chemical risks.

Part 1: Chemical Profile & Hazard Identification

Before handling waste, you must understand the chemical causality of the hazards. This is not just "toxic" waste; it is a reactive intermediate.

| Parameter | Technical Specification | Operational Implication |

| Functional Groups | Nitro ( | DO NOT mix with strong bases (e.g., NaOH waste) or reducing agents. The nitro group activates the pyridine ring, making it susceptible to nucleophilic attack, which can be exothermic. |

| Waste Class | Halogenated Organic | Presence of Bromine mandates segregation from non-halogenated solvents to meet EPA incineration standards (prevention of HBr/dioxin release). |

| Physical State | Solid (typically) | Dust control is critical. Inhalation is the primary route of acute exposure. |

| GHS Classification | Acute Tox.[2] (Oral/Inhalation), Irritant (Skin/Eye) | PPE: Double Nitrile gloves, N95/P100 respirator (if outside hood), Safety Goggles. |

Part 2: Waste Stream Decision Logic

The following decision tree illustrates the critical segregation steps required to prevent cross-contamination and ensure regulatory compliance.

Figure 1: Segregation workflow ensuring halogenated waste is isolated from general organic streams.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance, Spatulas, Weigh Boats)

Context: You have excess solid intermediate or contaminated solid debris.

-

Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.

-

Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This prevents dust dispersion when the waste facility opens the jar.

-

Segregation:

-

CRITICAL: Do not dispose of metal sharps (needles) in this container. The nitro group can react with certain metals under acidic conditions over time.

-

-

Labeling:

-

Primary Constituent: "2-(3-Bromophenoxy)-3-nitropyridine"

-

Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

-

Scenario B: Liquid Waste (Reaction Mixtures, Rinsates)

Context: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, DMSO).

-

The "Halogen Rule": Because the solute contains Bromine, the entire liquid volume must be classified as Halogenated Waste , even if the solvent itself is non-halogenated (e.g., Ethanol).

-

Compatibility Check:

-

Ensure the waste container does NOT contain strong bases (Ammonium Hydroxide, NaOH). The 3-nitro group activates the pyridine ring, making it prone to nucleophilic attack, which can generate heat and pressure in a closed drum.

-

-

Pouring: Use a funnel to prevent drips. Wipe the funnel with a solvent-soaked tissue and add that tissue to the solid hazardous waste.

-

Cap Venting: If the waste solution was recently heated or reacted, leave the cap loosely threaded for 2 hours in the fume hood to allow off-gassing before tightening for storage.

Part 4: Emergency Contingencies (Spill Management)

If a spill occurs, your priority is preventing inhalation of the nitro-aromatic dust.

-

Evacuate & Ventilate: Clear the immediate area. If outside a fume hood, allow 10-15 minutes of ventilation.

-

PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat.[3] If the powder is fine and airborne, use a fitted N95 or P100 respirator .

-

Containment:

-

Solids: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then scoop into a bag.

-

Liquids: Absorb with vermiculite or chem-mats . Do not use sawdust (combustible organic + nitro compound = fire risk).

-

-

Decontamination: Wipe the surface with a mild soap solution, followed by water. Place all cleanup materials into the Solid Halogenated Waste container.

References

-

U.S. Environmental Protection Agency (EPA). 40 CFR § 261.31 - Hazardous wastes from non-specific sources (F-Codes for Halogenated Solvents).Link

-

Thermo Fisher Scientific. Safety Data Sheet: 2-Chloro-3-nitropyridine (Structural Analog).Link

-

National Institutes of Health (PubChem). Pyridine, 2-chloro-3-nitro- Safety and Hazards.Link

-

Princeton University EHS. Waste Removal and Management: Halogenated vs. Non-Halogenated Waste Guidelines.Link

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.